molecular formula C8H15BrO2 B12542780 4-Heptanone, 1-bromo-6-methoxy- CAS No. 654643-25-1

4-Heptanone, 1-bromo-6-methoxy-

Cat. No.: B12542780
CAS No.: 654643-25-1
M. Wt: 223.11 g/mol
InChI Key: AIMRMTAKLPWKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptanone, 1-bromo-6-methoxy- is an organic compound with the molecular formula C8H15BrO2 It is a derivative of heptanone, featuring a bromine atom at the first position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptanone, 1-bromo-6-methoxy- typically involves the bromination of 4-heptanone followed by the introduction of a methoxy group. One common method is the reaction of 4-heptanone with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-4-heptanone. This intermediate can then be reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group, resulting in 4-Heptanone, 1-bromo-6-methoxy-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptanone, 1-bromo-6-methoxy- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: 4-Heptanone derivatives with different functional groups replacing the bromine atom.

    Oxidation: 4-Heptanoic acid or its esters.

    Reduction: 4-Heptanol.

Scientific Research Applications

4-Heptanone, 1-bromo-6-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Heptanone, 1-bromo-6-methoxy- depends on its interaction with specific molecular targets. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Heptanone: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.

    1-Bromo-4-heptanone: Lacks the methoxy group, limiting its applications in certain synthetic routes.

    6-Methoxy-4-heptanone: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

4-Heptanone, 1-bromo-6-methoxy- is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

CAS No.

654643-25-1

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-6-methoxyheptan-4-one

InChI

InChI=1S/C8H15BrO2/c1-7(11-2)6-8(10)4-3-5-9/h7H,3-6H2,1-2H3

InChI Key

AIMRMTAKLPWKJH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CCCBr)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.